Ezetimibe Diacid Impurity
CAS No.: 1013025-04-1
Cat. No.: VC21128421
Molecular Formula: C25H24FNO5
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013025-04-1 |
|---|---|
| Molecular Formula | C25H24FNO5 |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | (2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid |
| Standard InChI | InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)/t22-,24-/m1/s1 |
| Standard InChI Key | WLAMIMDXLOJKMS-ISKFKSNPSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F |
Introduction
Chemical Properties and Structure
Ezetimibe Diacid Impurity is chemically known as (2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid. The compound possesses the following physicochemical properties:
Table 1: Physicochemical Properties of Ezetimibe Diacid Impurity
| Property | Value |
|---|---|
| CAS Number | 1013025-04-1 |
| Molecular Formula | C₂₅H₂₄FNO₅ |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | (2R)-2-[(S)-[(4-Fluorophenyl)amino][4-(phenylmethoxy)phenyl]methyl]pentanedioic acid |
| Stereochemistry | Contains R and S stereocenters |
| Structural Features | Pentanedioic acid with phenylmethoxy and fluorophenyl substituents |
The molecular structure of Ezetimibe Diacid Impurity features a central pentanedioic acid backbone with specific stereochemistry at key positions. The molecule contains a 4-fluoroanilino group and a 4-phenylmethoxyphenyl substituent connected to a chiral carbon atom. These structural elements contribute to its physical and chemical properties, as well as its relationship to the parent compound Ezetimibe.
Formation Mechanisms and Synthesis Pathways
Ezetimibe Diacid Impurity can form through several pathways during the synthesis or degradation of Ezetimibe. Understanding these formation mechanisms is essential for developing control strategies to minimize its presence in the final product.
Hydrolytic Degradation
One primary pathway for the formation of Ezetimibe Diacid Impurity is through hydrolytic degradation of Ezetimibe, particularly under alkaline conditions. Research by Kumar et al. demonstrates that Ezetimibe undergoes rapid degradation in alkaline media, forming multiple degradation products, including the Diacid Impurity . Studies show that Ezetimibe is completely degraded into five degradants within 30 minutes when subjected to 50% methanolic 0.1 N NaOH at 60°C .
Oxidative Processes
Another pathway involves oxidative reactions. According to patent literature, Ezetimibe Diacid Impurity can be formed through oxidation reactions of Ezetimibe . These reactions can occur during synthesis, storage, or formulation processes, especially when exposed to oxidizing agents or environments.
Synthesis Route Considerations
The specific synthesis route employed for producing Ezetimibe significantly impacts the formation of the Diacid Impurity. Multiple patents describe various synthetic approaches to Ezetimibe, each with different potential for impurity formation . The critical steps in these synthesis routes that may lead to Diacid Impurity formation include:
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Acylation reactions
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Enantioselective reductions
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Deprotection steps
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Final purification processes
These steps require careful optimization to minimize impurity formation while maintaining process efficiency and yield .
Analytical Methods for Detection and Quantification
Reliable analytical methods for the detection and quantification of Ezetimibe Diacid Impurity are critical for quality control and regulatory compliance. Several analytical techniques have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC remains the most widely used technique for detection and quantification of Ezetimibe Diacid Impurity. Various HPLC methods have been developed with different mobile phases, columns, and detection parameters.
Table 2: Key HPLC Methods for Ezetimibe Diacid Impurity Analysis
| Method Parameters | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) | Phenomenex C18 (250 × 4.6 mm, 5 μm) | Zorbax Rx C8 (250 cm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Buffer (gradient) | Methanol:Water:Acetonitrile (44:36:20) | KH₂PO₄:Acetonitrile (80:20) with Acetonitrile gradient |
| Flow Rate | Varies with gradient | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at variable wavelengths | PDA at 248 nm | UV at 258 nm |
| Run Time | 15-30 minutes | 15 minutes | Variable |
| LOD/LOQ | Method-dependent | Method-dependent | 0.16 μg/g (LOQ) |
A stability-indicating HPLC method described by Kumar et al. successfully separates Ezetimibe and its degradation products, including the Diacid Impurity, using a Phenomenex C18 column with a mobile phase consisting of methanol, water, and acetonitrile (44:36:20) .
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides both separation and structural identification capabilities, making it valuable for impurity characterization. Research has shown that LC-MS can effectively identify Ezetimibe Diacid Impurity based on its molecular weight and fragmentation pattern .
Method Validation Parameters
The validation of analytical methods for Ezetimibe Diacid Impurity typically includes the following parameters:
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Linearity (typically in the range of 0.16 μg/g to 7.5 μg/g)
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Accuracy (typically in the range of 98.82% to 101.04%)
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Precision (repeatability and intermediate precision)
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Specificity
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Limit of detection (LOD) and limit of quantification (LOQ)
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Robustness
These validation parameters ensure the reliability and reproducibility of the analytical methods used for Ezetimibe Diacid Impurity determination.
Reference standards typically come with comprehensive characterization data, including:
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Certificate of Analysis (CoA)
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1H-NMR, IR, Mass spectra
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HPLC purity data
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Additional data such as 13C-NMR, 13C-DEPT, CHN analysis, and TGA upon request
| Supplier | Catalog Number | Purity | Package Sizes | Additional Information |
|---|---|---|---|---|
| SynThink | Not specified | >98% | Variable | With CoA and comprehensive characterization data |
| Various Commercial Sources | Variable | 95-99% | 5-100 mg | Used for ANDA filing and quality control |
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